molecular formula C30H33N3O6 B11561724 4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate

4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11561724
M. Wt: 531.6 g/mol
InChI Key: DYLCSYGEKZMQSE-FDAWAROLSA-N
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Description

4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The reaction between 4-(2,4,4-trimethylpentan-2-yl)phenol and an appropriate acylating agent under basic conditions to form the phenoxy intermediate.

    Amidation: The phenoxy intermediate is then reacted with an acyl chloride to form the amide linkage.

    Condensation Reaction: The amide intermediate undergoes a condensation reaction with 4-nitrobenzoyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Substitution: Reagents such as halogens and nitrating agents can be used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the substituent introduced.

    Hydrolysis: The products are the corresponding carboxylic acids and amines.

Scientific Research Applications

4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a drug candidate due to its unique structural properties.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl 4-nitrobenzoate
  • 4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-METHYLBENZOATE

Uniqueness

4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE is unique due to the presence of both a nitro group and a bulky aliphatic substituent, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H33N3O6

Molecular Weight

531.6 g/mol

IUPAC Name

[4-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C30H33N3O6/c1-29(2,3)20-30(4,5)23-10-16-25(17-11-23)38-19-27(34)32-31-18-21-6-14-26(15-7-21)39-28(35)22-8-12-24(13-9-22)33(36)37/h6-18H,19-20H2,1-5H3,(H,32,34)/b31-18+

InChI Key

DYLCSYGEKZMQSE-FDAWAROLSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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